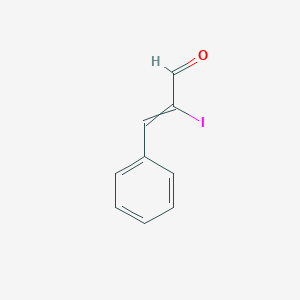![molecular formula C16H26O2S3 B14287241 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol CAS No. 141890-05-3](/img/structure/B14287241.png)
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is an organic compound characterized by the presence of a methoxy group and a phenolic hydroxyl group attached to a benzene ring. This compound also features a propyl chain substituted with three ethylsulfanyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core. The methoxy group is introduced via methylation of a hydroxybenzene derivative. The propyl chain with ethylsulfanyl groups can be synthesized through a series of substitution reactions, where ethylsulfanyl groups are introduced using reagents like ethylthiol and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic hydroxyl group can interact with enzymes and proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-propyl-: Similar structure but lacks the ethylsulfanyl groups.
Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of the propyl chain with ethylsulfanyl groups.
Uniqueness
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is unique due to the presence of three ethylsulfanyl groups on the propyl chain, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
141890-05-3 |
|---|---|
Formule moléculaire |
C16H26O2S3 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
2-methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C16H26O2S3/c1-5-19-15(11-16(20-6-2)21-7-3)12-8-9-13(17)14(10-12)18-4/h8-10,15-17H,5-7,11H2,1-4H3 |
Clé InChI |
ZEPFNUANLIBTAK-UHFFFAOYSA-N |
SMILES canonique |
CCSC(CC(SCC)SCC)C1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
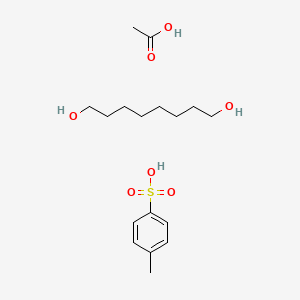



![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
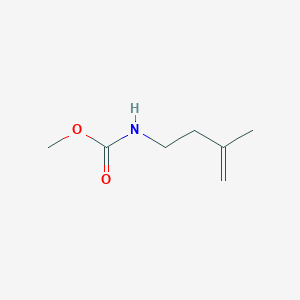
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
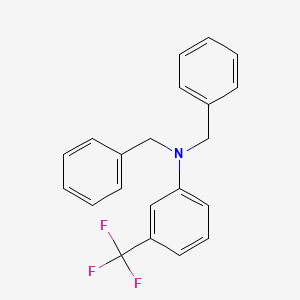
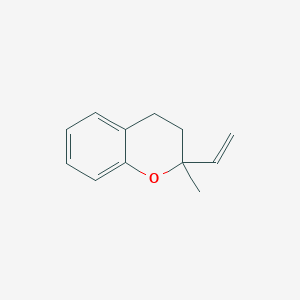
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
